Regioisomeric Identity: Meta-Substitution as a Critical Differentiator from Ortho and Para Analogs
The target compound is unequivocally defined by its meta-substituted benzonitrile core. This distinguishes it from its ortho and para regioisomers, each with distinct physical, chemical, and biological properties . While direct head-to-head bioactivity data for the isolated butene scaffold is limited, class-level inference from medicinal chemistry principles dictates that meta-substitution alters electron density distribution on the aromatic ring, molecular dipole moment, and steric accessibility of the nitrile group, all of which are critical parameters in receptor binding and enzyme catalysis [1]. Procurement of the correct isomer is therefore essential for reproducible SAR studies and target engagement assays.
| Evidence Dimension | Regioisomeric Identity (Cyano Group Position) |
|---|---|
| Target Compound Data | meta-substituted (3-cyanophenyl) |
| Comparator Or Baseline | ortho-substituted (2-cyanophenyl, CAS 62170-45-0) and para-substituted (4-cyanophenyl, CAS 15451-33-9) |
| Quantified Difference | Qualitative difference in molecular geometry, electronic distribution, and dipole moment. Expected to manifest as distinct reactivity and biological activity. |
| Conditions | Based on fundamental principles of organic chemistry and medicinal chemistry. No direct comparative assay data available for the unsubstituted butene scaffold. |
Why This Matters
Ensures procurement of the correct molecular entity for structure-activity relationship (SAR) studies, preventing costly assay failures and erroneous data interpretation.
- [1] Silverman, R. B. and Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. 3rd ed. Academic Press. Chapter 2: Lead Discovery and Lead Modification. View Source
